

Ibrutinib deacryloylpiperidine CAS number and molecular structure

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Compound of Interest

Compound Name: Ibrutinib deacryloylpiperidine

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An In-depth Technical Guide to Ibrutinib Deacryloylpiperidine

This technical guide provides a comprehensive overview of **ibrutinib deacryloylpiperidine**, an impurity of the Bruton's tyrosine kinase (BTK) inhibitor, ibrutinib. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical properties, synthesis, and biological context.

Chemical Identity and Structure

Ibrutinib deacryloylpiperidine, also known as IBT4A, is recognized as a significant impurity in the synthesis of ibrutinib.[1][2] Its core structure is the pyrazolopyrimidine ring linked to a phenoxyphenyl group and a piperidine ring, but it lacks the acryloyl group present on the piperidine nitrogen of the parent molecule, ibrutinib.

CAS Number: 330786-24-8[1][2][3]

Molecular Structure:

The molecular formula for **ibrutinib deacryloylpiperidine** is C₁₇H₁₃N₅O.[2] The structure is derived from ibrutinib by the removal of the acryloyl group from the piperidine moiety. Ibrutinib itself is chemically described as 1-[(3R)-3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-



d]pyrimidin-1-yl]piperidin-1-yl]prop-2-en-1-one.[4][5] The deacryloylpiperidine derivative is therefore (3R)-3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidine.

Quantitative Data

The following table summarizes the key quantitative data available for **ibrutinib deacryloylpiperidine** and its parent compound, ibrutinib.

Property	Ibrutinib Deacryloylpiperidin e (IBT4A)	Ibrutinib	Reference(s)
CAS Number	330786-24-8	936563-96-1	[1][3][5][6]
Molecular Formula	C17H13N5O	C25H24N6O2	[2][4][5]
Molecular Weight	303.32 g/mol	440.5 g/mol	[2][5]
Purity	≥98% (commercially available)	>98% (commercially available)	[2][7]
Solubility	DMSO: 25 mg/mL (82.42 mM)	Not specified for the parent compound	[2]
Boiling Point (Predicted)	577.4±50.0 °C	Not specified	[2]
Density (Predicted)	1.380±0.06 g/cm ³	Not specified	[2]
pKa (Predicted)	10.40±0.30	Not specified	[2]
IC ₅₀ (for BTK)	Not applicable	0.5 nM	[1][2][8]

Experimental Protocols

Detailed experimental methodologies are crucial for the synthesis and analysis of ibrutinib and its related compounds.

Synthesis of Ibrutinib:



The synthesis of ibrutinib typically involves the acylation of the piperidine intermediate with acryloyl chloride.[9][10][11] The formation of **ibrutinib deacryloylpiperidine** can occur as a result of incomplete reaction or degradation.

- Acylation Reaction: A common method involves the reaction of (R)-3-(4-phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine with acryloyl chloride in the presence of a base such as triethylamine or diisopropylethylamine in a solvent like dichloromethane.[9]
 [10][11] The reaction is often carried out at a low temperature (e.g., 0 °C) and then allowed to warm to room temperature.[10]
- Purification: Post-reaction, the mixture is typically washed with an acidic solution, a basic solution, and water.[9] The final product is often purified by recrystallization from a suitable solvent system, such as dichloromethane, ethyl acetate, or n-heptane.[9] Column chromatography may also be employed for purification.[12]

In Vivo Formulation:

For in vivo experiments, a suitable vehicle is required to administer the compound. A common protocol for preparing a formulation of a related compound for oral or intraperitoneal injection involves the following steps:[1]

- Prepare a stock solution in DMSO (e.g., 25.0 mg/mL).
- To prepare a 1 mL working solution, take 100 μL of the DMSO stock solution.
- Add 400 µL of PEG300 and mix thoroughly.
- Add 50 µL of Tween-80 and mix again.
- Finally, add 450 μL of saline to bring the total volume to 1 mL. This results in a suspended solution with a concentration of 2.5 mg/mL in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1] It is recommended to use sonication to aid dissolution and to prepare the working solution fresh on the day of use.[1]

Signaling Pathway and Mechanism of Action of Ibrutinib



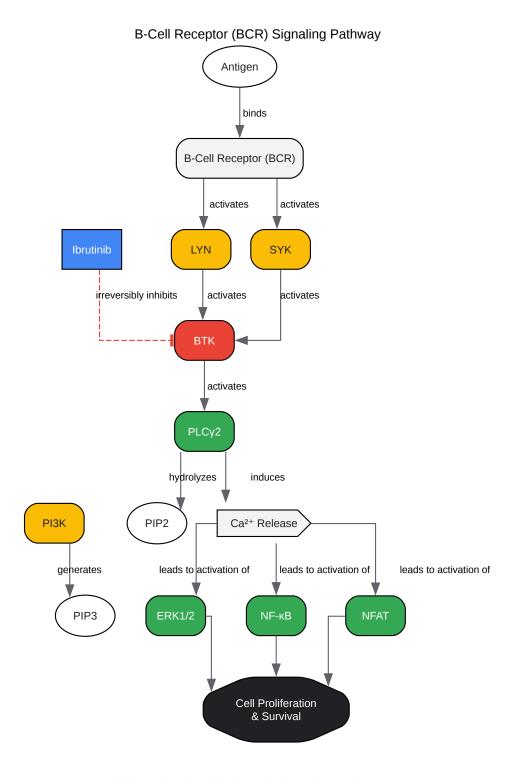




Ibrutinib is a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK), a critical enzyme in the B-cell receptor (BCR) signaling pathway.[8][13][14] This pathway is essential for the proliferation, survival, and differentiation of B-cells.[13][14] The deacryloylpiperidine impurity lacks the acryloyl group responsible for the covalent and irreversible binding to the Cysteine-481 residue in the active site of BTK, and therefore is not expected to have the same inhibitory activity.[8][13]

Below is a diagram illustrating the B-cell receptor signaling pathway and the point of inhibition by ibrutinib.





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Caption: B-Cell Receptor (BCR) signaling pathway and the inhibitory action of ibrutinib on BTK.



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